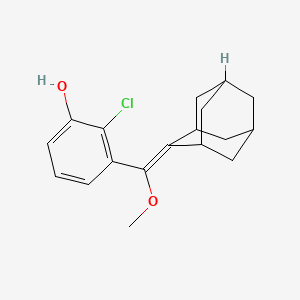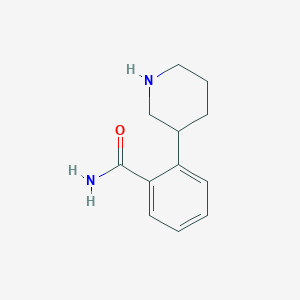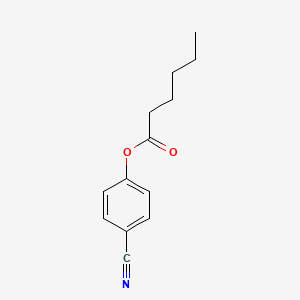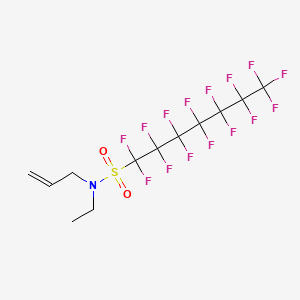
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the 3-position, a bromine atom at the 5-position, and an ethanone group at the 1-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 3-benzyloxypyridine followed by the introduction of the ethanone group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 5-position .
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under suitable conditions. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, leading to the disruption of key cellular processes. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting a mechanism involving the disruption of these signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-(Benzyloxy)-5-chloropyridin-2-yl)ethan-1-one: This compound has a chlorine atom instead of a bromine atom at the 5-position. The presence of chlorine may affect its reactivity and biological activity.
1-(3-(Benzyloxy)-5-fluoropyridin-2-yl)ethan-1-one: The fluorine atom at the 5-position can influence the compound’s electronic properties and interactions with molecular targets.
1-(3-(Benzyloxy)-5-iodopyridin-2-yl)ethan-1-one: The iodine atom at the 5-position may enhance the compound’s reactivity in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H12BrNO2 |
|---|---|
Molekulargewicht |
306.15 g/mol |
IUPAC-Name |
1-(5-bromo-3-phenylmethoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C14H12BrNO2/c1-10(17)14-13(7-12(15)8-16-14)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
PWHMMVBDZUWNFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
![(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12848722.png)
![(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12848725.png)
![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile](/img/structure/B12848737.png)


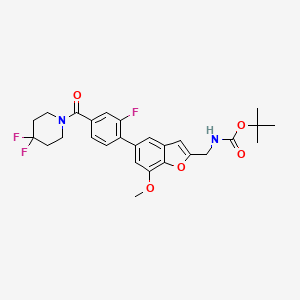
![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
